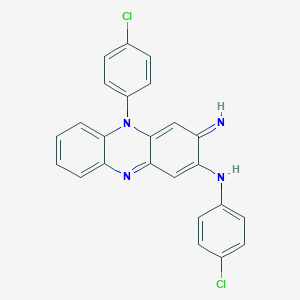

![molecular formula C11H12Cl2N2O5 B051884 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide CAS No. 138125-72-1](/img/structure/B51884.png)

2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

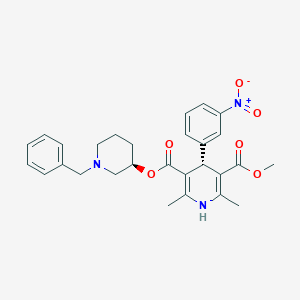

The synthesis of similar compounds often involves multi-step chemical reactions, including the reaction of specific chloro- or nitro-substituted precursors with acetamide derivatives. For example, the synthesis and characterization of related compounds have been described through reactions involving chlorophenyl and nitrophenyl components, showcasing the complexity and precision required in synthesizing such molecules (Salian, Narayana, & Sarojini, 2017).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including chloro and nitro groups, has been extensively analyzed through techniques such as FT-IR, NMR, and LCMS, providing detailed insights into their conformation and geometric parameters. Studies have shown how the presence of different substituents affects the molecule's conformation and intermolecular interactions, leading to specific structural characteristics (Gowda, Foro, & Fuess, 2008).

Wissenschaftliche Forschungsanwendungen

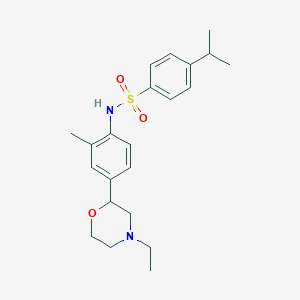

Synthesis and Characterization

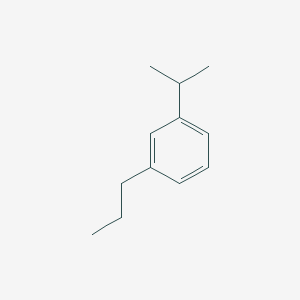

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide was synthesized and characterized spectroscopically. This compound is synthesized via the reaction of specific carbothioamide with N-(4-nitrophenyl)maleimide, with cyclization evidenced by FT-IR, NMR, and LCMS data (Salian, Narayana, & Sarojini, 2017).

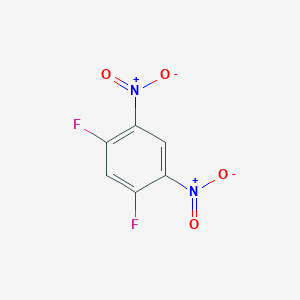

2,2-Dichloro-N-(3-nitrophenyl)acetamide 's structure has been studied, showing the anti conformation of the N—H bond relative to the meta-nitro group and revealing intermolecular hydrogen bonding patterns (Gowda, Foro, & Fuess, 2008).

Chemical Applications

AB-type monomers for polybenzimidazoles were synthesized using N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid, leading to new materials for industrial applications (Begunov & Valyaeva, 2015).

Optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones were synthesized from various acetamide derivatives, showcasing their use in developing chiral compounds with potential pharmaceutical applications (Katritzky, He, & Wang, 2002).

Anticancer, Anti-Inflammatory, and Analgesic Activities were identified in synthesized 2-(Substituted phenoxy) Acetamide Derivatives, suggesting medicinal applications for these compounds (Rani, Pal, Hegde, & Hashim, 2014).

Thiazolidinone and acetidinone derivatives were synthesized and displayed antimicrobial activity against different micro-organisms, indicating their use in antimicrobial treatments (Mistry, Desai, & Intwala, 2009).

Eigenschaften

IUPAC Name |

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMJFHVKAXPFIY-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

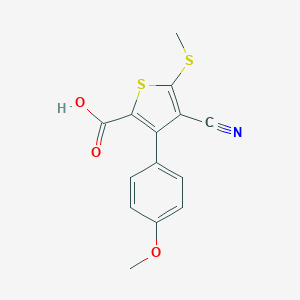

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)

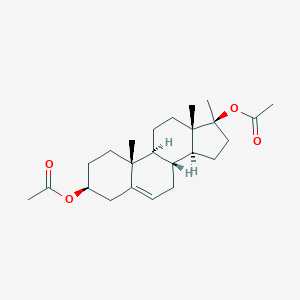

![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)